molecular formula C17H13Cl2N3O3 B14090349 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14090349
M. Wt: 378.2 g/mol
InChI Key: UJVZBQUNXLPNRU-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with chloro, hydroxy, and methoxy groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine with a 1,3-diketone. The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro groups can result in various substituted derivatives.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxyphenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of chloro, hydroxy, and methoxy substituents in 5-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide distinguishes it from similar compounds

Properties

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O3/c1-25-16-5-3-10(7-12(16)19)20-17(24)14-8-13(21-22-14)11-6-9(18)2-4-15(11)23/h2-8,23H,1H3,(H,20,24)(H,21,22)

InChI Key

UJVZBQUNXLPNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl

Origin of Product

United States

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